(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
CAS No.: 57153-43-2
Cat. No.: VC3853482
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57153-43-2 |
|---|---|
| Molecular Formula | C10H12O3S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetic acid |
| Standard InChI | InChI=1S/C10H12O3S/c1-10(6-9(11)12)7-3-5-14-8(7)2-4-13-10/h3,5H,2,4,6H2,1H3,(H,11,12) |
| Standard InChI Key | MBZWBAMMUGJINB-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(CCO1)SC=C2)CC(=O)O |
| Canonical SMILES | CC1(C2=C(CCO1)SC=C2)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetic acid, reflecting its bicyclic core and substituents. The structure comprises a thieno[3,2-c]pyran ring system fused from thiophene and pyran moieties, with a methyl group at the 4-position and an acetic acid side chain . The SMILES notation accurately represents its connectivity, while the InChIKey MBZWBAMMUGJINB-UHFFFAOYSA-N ensures unambiguous identification .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 57153-43-2 | |
| Molecular Formula | ||
| Molecular Weight | 212.27 g/mol | |
| InChIKey | MBZWBAMMUGJINB-UHFFFAOYSA-N | |
| SMILES | CC1(C2=C(CCO1)SC=C2)CC(=O)O |
Physicochemical Properties
Physical State and Stability
The compound typically exists as a white to off-white powder with a melting point of 92.5°C . It is stable under standard laboratory conditions but may degrade upon prolonged exposure to moisture or extreme temperatures.
Table 2: Physicochemical Data
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